molecular formula C7H7N3 B8133912 2-Amino-3-methylisonicotinonitrile

2-Amino-3-methylisonicotinonitrile

Cat. No.: B8133912
M. Wt: 133.15 g/mol
InChI Key: ILIYIHONEKQBTP-UHFFFAOYSA-N
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Description

2-Amino-3-methylisonicotinonitrile is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the second position, a methyl group at the third position, and a nitrile group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methylisonicotinonitrile can be achieved through several methods. One common approach involves the cyclo-condensation of substituted aromatic aldehydes, ammonium acetate, malononitrile, and aryl ketones under neat conditions. This method offers several advantages, including short reaction times (approximately 0.55 hours), high yields (up to 96%), and mild reaction conditions (80 °C) . The use of guanidine hydrochloride as a catalyst has been shown to be highly effective, facilitating the reaction with high yield and recyclability of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. The use of green chemistry principles, such as the employment of recyclable catalysts and the minimization of waste, is increasingly being adopted in industrial processes to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylisonicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and methyl groups on the pyridine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Amino-3-methylisonicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-methylisonicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-cyanopyridine: Similar in structure but lacks the methyl group at the third position.

    2-Amino-4-methylpyridine: Similar but lacks the nitrile group.

    3-Amino-2-methylpyridine: Similar but has the amino group at the third position and the methyl group at the second position.

Uniqueness

2-Amino-3-methylisonicotinonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-3-methylpyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6(4-8)2-3-10-7(5)9/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIYIHONEKQBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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